4-(Piperidin-1-ylsulfonyl)aniline
Description
Significance of Sulfonamide-Aniline Derivatives in Medicinal Chemistry
Sulfonamide-aniline derivatives represent a critical class of compounds in drug discovery. researchgate.netnih.gov The sulfonamide group, a bioisostere of the carboxylic acid group, is a key pharmacophore in numerous approved drugs. researchgate.netnih.gov Its ability to form stable interactions with biological targets, coupled with its metabolic stability, makes it an attractive feature in drug design. researchgate.net The aniline (B41778) moiety, in turn, provides a versatile point for substitution, allowing for the modulation of a compound's physicochemical properties and its interactions with specific receptors. cresset-group.comnih.gov The synergy between these two functional groups has led to the development of drugs targeting a wide range of diseases. ekb.egajchem-b.com
Overview of 4-(Piperidin-1-ylsulfonyl)aniline's Chemical Structure and Unique Features
This compound is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂S. nih.gov Its structure is characterized by a central benzene (B151609) ring to which a sulfonamide group and an amino group (aniline) are attached at the para positions. The sulfonamide's nitrogen atom is incorporated into a six-membered heterocyclic piperidine (B6355638) ring. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂S nih.gov |
| Molecular Weight | 240.32 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 6336-68-1 nih.gov |
| Melting Point | 142–144°C |
The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of many therapeutic agents. wikipedia.org It is a tetrahedral and rigid group that can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. researchgate.netwikipedia.org In many instances, the sulfonamide group serves as a bioisostere for a carboxylic acid, mimicking its ability to interact with active sites of enzymes while often conferring improved metabolic stability. researchgate.net This functional group is a key component in a wide range of drugs, including antibacterial agents, diuretics, and anticancer therapies. ekb.egwikipedia.org
The aniline moiety, a primary aromatic amine, is a crucial component for receptor interaction in many drug molecules. The amino group can participate in hydrogen bonding and ionic interactions, which are fundamental for the binding of a ligand to its receptor. acs.orgvu.nl The aromatic ring of the aniline can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, further stabilizing the drug-receptor complex. globalresearchonline.net The position and nature of substituents on the aniline ring can significantly influence the binding affinity and selectivity of a compound for its target. nih.gov However, the aniline moiety can also be associated with metabolic instability and potential toxicity, prompting researchers to explore modifications to mitigate these liabilities while preserving desired pharmacological activity. cresset-group.com
Research Context and Scope of the Outline
This article will focus exclusively on the chemical compound this compound within the context of academic research. The subsequent sections will provide a detailed examination of its synthesis, chemical properties, and its application as a scaffold in the design and synthesis of various biologically active molecules. The discussion will be strictly limited to the topics outlined, providing a thorough and scientifically accurate overview based on existing research findings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTBIWZAAMPNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284853 | |
| Record name | 4-(Piperidine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-68-1 | |
| Record name | 6336-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-(Piperidine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6336-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Derivatization Strategies for 4 Piperidin 1 Ylsulfonyl Aniline
Established Synthetic Pathways of 4-(Piperidin-1-ylsulfonyl)aniline
The synthesis of this compound is a well-documented process, primarily involving the formation of a stable sulfonamide linkage and the subsequent introduction of the piperidine (B6355638) ring.
Formation of the Sulfonamide Linkage
The core of the synthesis lies in the creation of the sulfonamide bond. A common approach begins with the chlorosulfonation of acetanilide (B955) to produce p-acetamidobenzenesulfonyl chloride. uobaghdad.edu.iq This intermediate is crucial as the acetamido group serves as a protecting group for the aniline (B41778) nitrogen, preventing unwanted side reactions. The reactivity of 4-aminobenzenesulfonyl chloride's hydrolysis has been shown to have a sigmoid-shaped pH profile, with a plateau of stability between pH 2 and 11. acs.org
Another strategy involves the reaction of piperidine with chlorosulfonic acid. This forms a sulfonyl chloride intermediate which is then coupled with 4-nitroaniline. The nitro group is subsequently reduced to an amine.
Introduction of the Piperidine Moiety
With the sulfonyl chloride in hand, the next step is the introduction of the piperidine ring. This is typically achieved by reacting the p-acetamidobenzenesulfonyl chloride with piperidine. uobaghdad.edu.iq The reaction is generally carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct. Following the successful coupling, the acetamido group is hydrolyzed under acidic conditions to yield the final product, this compound. uobaghdad.edu.iq An alternative starting material is 4-aminobenzenesulfonyl chloride, which can be directly reacted with piperidine. vulcanchem.com
Purification Techniques for the Parent Compound
Purification of the synthesized this compound is essential to obtain a product of high purity. Recrystallization is a commonly employed technique. For instance, the crude product can be recrystallized from an ethanol (B145695)/water mixture (typically in a 3:1 volume ratio) to yield needle-shaped crystals. Another method involves washing the precipitate with distilled water followed by recrystallization from ethanol. uobaghdad.edu.iq The purity and identity of the final compound are confirmed using various analytical techniques, including melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. uobaghdad.edu.iqmdpi.com The melting point of this compound is reported to be in the range of 142–144°C.
Synthetic Methodologies for Analogs and Derivatives of this compound
The primary amino group of this compound provides a reactive site for further derivatization, enabling the synthesis of a wide array of analogs with diverse chemical properties.
Synthesis of Chloroacetamide Derivatives from this compound
A significant class of derivatives is the chloroacetamide analogs. These are synthesized by reacting this compound with chloroacetyl chloride. nih.govscispace.com The reaction is typically conducted in a solvent such as dimethylformamide (DMF) at room temperature, often yielding the desired 2-chloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide in excellent yields, ranging from 92% to 95%. nih.govscispace.com In some procedures, anhydrous tetrahydrofuran (B95107) (THF) is used as the solvent at a low temperature (-10°C) under basic conditions. preprints.org
Synthesis of N-Aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides
The chloroacetamide derivatives serve as versatile intermediates for the synthesis of N-aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides. nih.govscispace.com This is achieved by reacting the chloroacetamide derivative with various arylamines. nih.govscispace.com These reactions are typically carried out in refluxing ethanol with a catalytic amount of a base like triethylamine. nih.gov The reaction times generally range from 4 to 6 hours, and the products are obtained in good to excellent yields (57–97%). nih.gov
Another synthetic route involves the reaction of 2-chloro-N-arylacetamides with this compound. nih.gov The required 2-chloro-N-arylacetamides are themselves prepared by reacting various arylamines with chloroacetyl chloride in DMF at room temperature. nih.gov The subsequent reaction with this compound under reflux in ethanol for 3-5 hours yields the target N-aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides in moderate to good yields (51-84%). nih.govscispace.com A similar approach has been used to synthesize N-substituted derivatives of acetamide (B32628) bearing a piperidine moiety by reacting N-(Piperidin-1-yl)benzenesulfonamide with N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of sodium hydride and DMF. who.int
Derivatization via Substitution Reactions on Aniline or Piperidine Moieties
The primary amino group of the aniline moiety is a key site for derivatization. One of the most common substitution reactions involves acylation. For instance, reacting this compound with chloroacetyl chloride in a solvent like N,N-dimethylformamide (DMF) at room temperature efficiently produces the corresponding chloroacetamide derivative, 2-chloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide, in excellent yields of 92–95%. nih.gov This acetamide derivative serves as a crucial intermediate, as the chlorine atom can be subsequently displaced by various arylamines to generate a wide array of N-aryl-2-(phenylamino)acetamide compounds. nih.gov These substitution reactions are fundamental for expanding the molecular diversity originating from the parent aniline.
Table 1: Derivatization of this compound
| Reactant | Reagent | Product | Yield | Reference |
|---|
Applications of this compound as a Precursor
This compound is a valuable precursor in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. It functions as a foundational scaffold that can be systematically modified to produce compounds with targeted biological activities. A significant application is in the design of dihydrofolate reductase (DHFR) inhibitors. By reacting the precursor with chloroacetyl chloride and subsequently with various substituted anilines, a library of acetamide derivatives can be created and screened for their potential to inhibit this critical enzyme, which is essential for DNA synthesis and cell proliferation. nih.gov
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The this compound framework is integral to the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines. In a targeted synthetic route, a derivative, N-[4-(piperidin-1-ylsulfonyl)phenyl]carbono-hydrazonoyl dicyanide, is reacted with 3,5-diaminopyrazoles. mdpi.com This condensation reaction is typically carried out in ethanol under reflux with a catalytic amount of pyridine. mdpi.com To enhance reaction efficiency, microwave irradiation has been successfully applied, leading to reduced reaction times and improved yields. mdpi.com This method provides a direct pathway to highly functionalized pyrazolo[1,5-a]pyrimidines bearing the piperidinylsulfonylphenyl moiety. mdpi.com
Synthesis of Isatin (B1672199) Analogs and Related Derivatives
The synthesis of isatin (1H-indole-2,3-dione) analogs incorporating the this compound substructure is a key strategy for developing novel bioactive compounds. The process often begins with the synthesis of 5-(piperidin-1-ylsulfonyl)isatin. nih.gov This crucial intermediate can be prepared and subsequently derivatized. For example, it can undergo condensation reactions with other molecules. A notable example is the condensation of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione with Niclosamide amine in an acetic acid medium, which forms a new hybrid molecule linked by a Schiff base. nih.gov This approach demonstrates how the piperidinylsulfonyl group is first incorporated into the isatin ring, which then acts as a building block for larger, more complex structures. nih.govnih.gov
Synthesis of Quinazoline-Based Compounds Bearing Sulfonamide Moieties
The this compound scaffold is also used to construct quinazoline-based compounds. A common synthetic pathway involves first preparing 6-(piperidin-1-ylsulfonyl)quinazolin-4(3H)-one. jst.go.jp This intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield the highly reactive 4-chloro-6-(piperidin-1-ylsulfonyl)quinazoline. jst.go.jp The chlorine atom at the 4-position is an excellent leaving group, allowing for nucleophilic aromatic substitution with various amines. For instance, reacting it with aniline in the presence of a base like triethylamine leads to the formation of N-phenyl-6-(piperidin-1-ylsulfonyl)quinazolin-4-amine, a member of the quinazoline-sulfonamide hybrid family. jst.go.jp
Table 2: Synthesis of Quinazoline Derivatives
| Step | Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| 1 | 6-(Piperidin-1-ylsulfonyl)quinazolin-4(3H)-one | POCl₃, DMF | 4-Chloro-6-(piperidin-1-ylsulfonyl)quinazoline | jst.go.jp |
Multicomponent Reactions and Sonochemical Synthesis of Sulfonamide-Bearing Compounds
Modern synthetic methodologies like multicomponent reactions (MCRs) and sonochemistry have been effectively employed to synthesize sulfonamide-bearing compounds from this compound. An efficient one-pot, four-component synthesis of novel hexahydroquinolines utilizes this precursor. researchgate.net The reaction combines an aromatic aldehyde, dimedone, malononitrile (B47326) (or ethyl cyanoacetate), and this compound in ethanol. researchgate.net This condensation is catalyzed by ammonium (B1175870) chloride and significantly accelerated by ultrasonic irradiation (35 kHz) at 70°C. researchgate.net The sonochemical approach offers distinct advantages over conventional heating, including high yields (up to 90% in 50 minutes), shorter reaction times, and easier work-up procedures. researchgate.netiajps.com
Industrial Production Considerations for this compound and its Derivatives
Scaling up the synthesis of this compound and its derivatives from the laboratory to an industrial level requires careful consideration of cost, safety, and environmental impact.
Key strategies include:
Cost-Effective Reagent Selection : The choice of raw materials is critical for economic viability. For example, in pilot-scale trials for related sulfonamides, replacing piperidine with the less expensive morpholine (B109124) has been shown to reduce raw material costs, although this yields a structural analog, 4-(morpholin-4-ylsulfonyl)aniline.
Waste Management Strategies : Efficient waste management is crucial for sustainable production. A common practice involves quenching excess sulfonyl chloride with sodium bicarbonate, which generates benign sulfate (B86663) byproducts. Furthermore, implementing closed-loop solvent recovery systems can achieve high reuse rates for solvents like DMF, minimizing both waste and cost.
Emerging Methodologies : Adopting modern synthetic techniques can significantly improve process efficiency. Microwave-assisted synthesis, for example, can drastically reduce reaction times for the key sulfonylation step from hours to minutes, leading to higher throughput and lower energy consumption.
Mechanism of Action Elucidation and Target Identification
Interaction with Specific Molecular Targets (Enzymes or Receptors)
Research indicates that 4-(Piperidin-1-ylsulfonyl)aniline primarily exerts its effects by interacting with and inhibiting specific enzymes. Key molecular targets identified include:
Dihydrofolate Reductase (DHFR): This enzyme is critical for the synthesis of DNA and the proliferation of cells. By inhibiting DHFR, this compound disrupts the folate metabolic pathway, which is essential for producing the nucleotide building blocks of DNA. This inhibitory action can lead to the arrest of the cell cycle and programmed cell death, particularly in rapidly dividing cells.
Carbonic Anhydrase (CA): This compound has also been shown to inhibit carbonic anhydrase, an enzyme involved in regulating pH and ion transport across cell membranes. mdpi.com The formation of bicarbonate, a process catalyzed by CA, is crucial for several metabolic pathways, including the synthesis of glucose, lipids, amino acids, and pyrimidines. nahrainuniv.edu.iq
Cyclin-Dependent Kinases (CDKs): There is evidence to suggest that this compound can inhibit cyclin-dependent kinases, which are key regulators of the cell cycle.
Modulation of Cellular Pathways and Biological Processes (e.g., Signal Transduction, Metabolic Processes)
The interaction of this compound with its molecular targets leads to the modulation of several critical cellular pathways:
Folate Metabolism: The primary mechanism of action involves the disruption of the folate cycle through DHFR inhibition. This leads to a reduction in the synthesis of nucleotides necessary for DNA replication.
Cell Cycle Regulation: By inhibiting DHFR and potentially CDKs, the compound can cause cell cycle arrest, primarily in the G1 phase. scispace.com This prevents cells from progressing through the division cycle.
Apoptosis: The disruption of essential biosynthetic pathways and cell cycle arrest can trigger apoptosis, or programmed cell death, in affected cells. Some research indicates its utility in synthesizing agents that activate the CHOP pathway, which is involved in endoplasmic reticulum stress-induced apoptosis.
pH Regulation and Biosynthesis: Inhibition of carbonic anhydrase can affect cellular pH balance and interfere with metabolic pathways that depend on bicarbonate, such as gluconeogenesis and lipogenesis. nahrainuniv.edu.iq
Binding Affinity Assessments to Biological Targets
While specific quantitative binding affinity data (such as Kd or IC50 values) for the parent compound this compound are not extensively detailed in the provided search results, the inhibitory action on targets like DHFR and CA implies a significant binding interaction. For instance, virtual screening of related 2H-chromene derivatives on α-glucosidase enzymes has shown good binding affinity, suggesting the potential for the core structure to interact favorably with enzyme active sites. researchgate.net Further research, including molecular modeling and experimental binding assays, is necessary to quantify the binding affinities of this compound to its various biological targets.
Functional Assays to Determine Cellular Effects
Functional assays are crucial for understanding the downstream consequences of the compound's molecular interactions. Studies have employed various assays to characterize the cellular effects of this compound and its derivatives:
Antimicrobial Activity Assays: The compound has been tested for its ability to inhibit the growth of various pathogenic bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa, using methods like the well diffusion method. nahrainuniv.edu.iq Some synthesized derivatives have demonstrated inhibitory effects on bacterial growth. nahrainuniv.edu.iq
Anticancer Activity Screening: The cytotoxic effects of derivatives of this compound have been evaluated against human cancer cell lines, including lung carcinoma (A-549) and breast carcinoma (MCF-7). scispace.com
Enzyme Inhibition Assays: In vitro assays are used to measure the inhibitory activity of the compound against specific enzymes like DHFR and carbonic anhydrase. scispace.com
Cell Viability Assays: To determine the impact on cell proliferation and survival, assays that measure cellular ATP levels, such as the Luminescence ATP Detection Assay System, have been utilized. semanticscholar.org
Use as Biochemical Probes in Proteomics
The structural characteristics of this compound and its derivatives make them suitable for use as biochemical probes in proteomics research. smolecule.com These compounds can be utilized to identify and study protein targets and their roles in cellular processes. The piperidine (B6355638) ring and the sulfonamide group are key features that can be modified to develop more specific and potent probes for exploring the proteome. jst.go.jp
Future Research Directions and Therapeutic Potential
Exploration of New Derivatives and Scaffolds
The piperidine (B6355638) and sulfonamide moieties are prevalent in a vast number of pharmaceuticals, indicating their importance in drug design. nih.govnih.gov The exploration of new derivatives of 4-(piperidin-1-ylsulfonyl)aniline continues to be a fertile area of research, with scientists synthesizing and evaluating novel compounds for a variety of biological activities. frontiersrj.com
Recent studies have demonstrated the potential of newly synthesized derivatives in several therapeutic areas:
Antimicrobial Agents: Novel thiopyrimidin-benzenesulfonamide compounds derived from a similar core structure have been synthesized and evaluated for their antimicrobial properties. nih.gov The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. nih.gov
Enzyme Inhibition: Derivatives of this compound have been investigated as inhibitors of various enzymes. For instance, a series of 4-phthalimidobenzenesulfonamide derivatives were synthesized and showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. rsc.org Other derivatives have been designed as inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. nih.gov
Anticancer Agents: Researchers have synthesized and evaluated 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as potential CDK inhibitors for the treatment of cancers like pancreatic ductal adenocarcinoma. mdpi.com The antiproliferative activity of these compounds is a key focus of such studies.
The following table summarizes some of the recently explored derivatives and their primary areas of investigation:
| Derivative Class | Therapeutic Target/Application | Key Findings |
| Thiopyrimidin-benzenesulfonamides | Antimicrobial | Synthesis and initial biological evaluation completed. nih.gov |
| 4-Phthalimidobenzenesulfonamides | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | Compounds displayed selectivity for AChE inhibition. rsc.org |
| Pyrrolo[2,3-d]pyrimidine derivatives | Cyclin-Dependent Kinase (CDK) Inhibition | Showed in vitro antiproliferative activity in pancreatic cancer cell lines. mdpi.com |
| Piperidine-linked benzenesulfonamides | Carbonic Anhydrase (CA) IX and XII Inhibition | Identified potent and selective inhibitors with antiproliferative effects in breast cancer cells. nih.gov |
Advanced Studies on Mechanism of Action and Molecular Targets
A deeper understanding of the mechanism of action and the specific molecular targets of this compound derivatives is crucial for their rational design and therapeutic application. Current research has identified several key targets, and future studies are expected to provide more detailed insights.
Cholinesterases: As mentioned, derivatives have been shown to inhibit AChE and BuChE. rsc.org Molecular docking studies can further elucidate the binding modes of these compounds within the active sites of these enzymes, guiding the design of more potent and selective inhibitors.
Carbonic Anhydrases: The inhibition of carbonic anhydrase isoforms, particularly CA IX and XII which are overexpressed in many tumors, is a promising strategy for cancer therapy. nih.gov Future research will likely focus on the development of derivatives with enhanced selectivity for these tumor-associated isoforms to minimize off-target effects. Molecular dynamics simulations can be employed to confirm the stability and binding modes of these inhibitors. nih.gov
Kinases: The discovery of derivatives with inhibitory activity against CDKs highlights the potential of this scaffold in targeting protein kinases, a large family of enzymes frequently dysregulated in cancer. mdpi.com Future work could involve screening against a broader panel of kinases to identify additional targets and potential applications.
Development as Multi-Targeting Agents
The inherent structural features of sulfonamides and piperidines make them excellent candidates for the development of multi-target agents. nih.gov This polypharmacological approach is gaining traction for the treatment of complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often involved. nih.gov
The broad bioactivity of sulfonamide derivatives, in general, supports their potential as multi-target drugs. nih.gov By modifying the this compound scaffold, it may be possible to design single molecules that can modulate multiple targets simultaneously. For instance, a compound could be engineered to inhibit both a protein kinase and a carbonic anhydrase, offering a dual-pronged attack on cancer cells. The development of such multi-target agents represents a significant and exciting frontier in medicinal chemistry.
Potential for Combination Therapies
The use of this compound derivatives in combination with other therapeutic agents is a promising area for future investigation. Sulfonamides have a history of being used effectively in combination therapies, such as the synergistic pairing of sulfamethoxazole (B1682508) with trimethoprim. la.gov This combination sequentially inhibits two enzymes in the bacterial folic acid synthesis pathway, leading to a bactericidal effect. la.gov
Similarly, piperine, a naturally occurring piperidine derivative, has been shown to have a synergistic effect with a variety of drugs by enhancing their bioavailability. nih.gov While direct studies on combination therapies involving this compound are yet to be extensively reported, the precedent set by related compounds suggests a strong potential.
Future research could explore the following combination strategies:
In Cancer Therapy: Derivatives showing efficacy as anticancer agents could be combined with standard chemotherapy drugs or targeted therapies to enhance tumor cell killing, overcome drug resistance, or reduce toxicity by allowing for lower doses of each agent.
In Neurodegenerative Diseases: For derivatives targeting enzymes like AChE, combination with drugs that have different mechanisms of action, such as NMDA receptor antagonists, could provide a more comprehensive treatment for Alzheimer's disease.
In Infectious Diseases: Antimicrobial derivatives could be combined with other classes of antibiotics to broaden the spectrum of activity or to combat resistant strains.
The investigation of synergistic interactions between this compound derivatives and other drugs will be a critical step in realizing their full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Piperidin-1-ylsulfonyl)aniline, and what reaction conditions are critical for high yield?
- Methodology : The compound is synthesized via sulfonylation of aniline derivatives. A common approach involves reacting piperidine with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by coupling with 4-nitroaniline and subsequent reduction of the nitro group. Key conditions include controlled temperature (0–5°C for sulfonylation) and the use of triethylamine as a base to neutralize HCl byproducts .
- Optimization : Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios (1:1.2 aniline to sulfonyl chloride) are critical to minimize side reactions. Purification via flash chromatography (ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural Confirmation :
- 1H/13C NMR : Resonances at δ 7.6–7.8 ppm (aromatic protons) and δ 2.8–3.1 ppm (piperidinyl protons) confirm the sulfonamide linkage. Carbon signals near 115–135 ppm (aromatic carbons) and 45–50 ppm (piperidinyl carbons) are diagnostic .
- FT-IR : Strong absorption bands at 1320–1350 cm⁻¹ (S=O asymmetric stretch) and 1150–1170 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl group .
- Crystallography : Single-crystal X-ray diffraction (Hirshfeld surface analysis) provides bond-length validation and intermolecular interaction mapping .
Q. What safety precautions are required when handling this compound?
- Hazards : Classified as a skin and eye irritant (GHS H315/H319). Respiratory irritation (H335) may occur during aerosol formation .
- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C to prevent hydrolysis. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention .
Advanced Research Questions
Q. How can HPLC methods be optimized to assess the purity and stability of this compound under varying pH and temperature?
- Analytical Setup :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Methanol/buffer (65:35 v/v) with sodium acetate (pH 4.6) and 1-octanesulfonate as an ion-pairing agent .
- Detection : UV at 254 nm.
- Stability Studies : Accelerated degradation under acidic (0.1 M HCl) and oxidative (3% H₂O₂) conditions identifies hydrolysis-prone sites. Data analyzed via peak area normalization .
Q. What computational tools are used to predict the reactivity and electronic properties of this compound?
- DFT Studies : Gaussian09 with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, revealing nucleophilic aromatic ring sites .
- Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) paired with MOBCAL predicts CCS values for gas-phase behavior, aiding mass spectrometry method development .
Q. How does this compound perform as a precursor in designing DHFR inhibitors for anticancer research?
- Biological Evaluation :
- Synthesis of Derivatives : React with chloroacetyl chloride to form acetamide derivatives. IC50 values against MCF-7 cells (e.g., 12 µM) are determined via MTT assays .
- Mechanistic Insight : Docking studies (AutoDock Vina) show sulfonamide oxygen hydrogen-bonding with DHFR active-site residues (e.g., Asp94, Leu4) .
Q. What strategies resolve contradictions in reported reactivity of this compound across different solvents?
- Solvent Effects :
- Polar Protic Solvents (e.g., MeOH) : Enhance sulfonamide hydrolysis due to H-bonding with S=O groups.
- Aprotic Solvents (e.g., DMF) : Stabilize intermediates in SNAr reactions. Kinetic studies (UV-Vis monitoring at 300 nm) quantify rate constants (k = 0.15 min⁻¹ in DMF vs. 0.03 min⁻¹ in H₂O) .
Q. How is this compound utilized in synthesizing heterocyclic compounds like benzothiazoles?
- Application : Condensation with 2-aminobenzo[d]thiazole-6-carboxylic acid under EDC/DMAP coupling forms antitumor agents. Key steps include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
